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molecular formula C10H16N2O2 B8670653 N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide

N,N-Dimethyl-5-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide

Cat. No. B8670653
M. Wt: 196.25 g/mol
InChI Key: GTDBSXAQZGPRFO-UHFFFAOYSA-N
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Patent
US08415349B2

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate 1f obtained from the above step was dissolved in 15 mL of acetonitrile with stirring. Upon cooling by an ice-water bath, potassium carbonate (0.24 g, 1.71 mmol) was added followed by dimethylcarbamic chloride (0.14 mL, 1.56 mmol). The reaction mixture was warmed up to room temperature and reacted for 2 hours. The mixture was concentrated under reduced pressure and diluted with 50 mL of water. The mixture was extracted with ethyl acetate (50 mL×3). The combined organic extracts were washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound N,N-dimethyl-5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxamide 1g (0.19 g, yield 68.3%) as a light yellow oil.
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]1[CH:12]2[CH2:13][C:14](=[O:16])[CH2:15][CH:11]2[CH2:10][NH:9]1.C(=O)([O-])[O-].[K+].[K+].[CH3:23][N:24]([CH3:28])[C:25](Cl)=[O:26]>C(#N)C>[CH3:23][N:24]([CH3:28])[C:25]([N:9]1[CH2:10][CH:11]2[CH2:15][C:14](=[O:16])[CH2:13][CH:12]2[CH2:8]1)=[O:26] |f:0.1,2.3.4|

Inputs

Step One
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.C1NCC2C1CC(C2)=O
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling by an ice-water bath
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with 50 mL of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1CC2C(C1)CC(C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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